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molecular formula C19H18O4 B8568048 5-[4-(Benzyloxy)-3-methoxyphenyl]penta-2,4-dienoic acid CAS No. 102018-94-0

5-[4-(Benzyloxy)-3-methoxyphenyl]penta-2,4-dienoic acid

Cat. No. B8568048
M. Wt: 310.3 g/mol
InChI Key: QFGKFUXIYCPRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04963590

Procedure details

To a solution containing 260 g of 4-benzyloxy-3-methoxybenzaldehyde and 200 ml of ethyl crotonate in 1200 ml of N-methylpyrrolidone was gradually added while stirring and cooling at 0° C. 149.6 g of potassium tert.-butoxide. The solution was stirred for 0.5 h after which 200 ml of 10 N NaOH-solution was added and stirred for 0.5 h more at 0° C. The reaction mixture was added to a mixture of hydrochloric acid and ice. The semisolid product was separated and used without purification to the next step.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
149.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][C:10]=1[O:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]([O:24]CC)(=[O:23])/[CH:20]=[CH:21]/[CH3:22].CC(C)([O-])C.[K+].[OH-].[Na+].Cl>CN1CCCC1=O>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[CH:22][CH:21]=[CH:20][C:19]([OH:24])=[O:23])=[CH:11][C:10]=1[O:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
200 mL
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Name
Quantity
1200 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
149.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 0.5 h more at 0° C
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The semisolid product was separated
CUSTOM
Type
CUSTOM
Details
used without purification to the next step

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C=CC=CC(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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